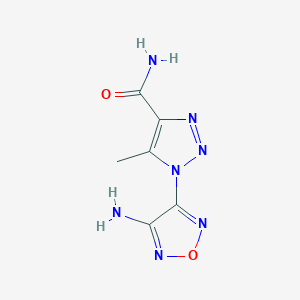

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Übersicht

Beschreibung

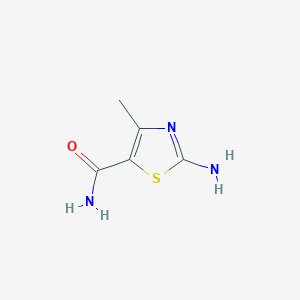

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block . It is a white to pale yellow crystalline powder . It is soluble in some organic solvents such as chloroform and dimethylformamide .

Synthesis Analysis

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid involves several steps. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to produce 4-bromo-1H-pyrazole. This is then coupled with benzoic acid in a palladium-catalyzed reaction to yield the final product .Molecular Structure Analysis

The molecular formula of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is C10H7BrN2O2 . The molecular weight is 267.08 .Physical And Chemical Properties Analysis

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a white to pale yellow crystalline powder . It is soluble in some organic solvents such as chloroform and dimethylformamide . The compound has a molecular weight of 267.08 .Wissenschaftliche Forschungsanwendungen

Pharmacology

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid: has potential applications in pharmacology due to its structural similarity to pyrazole-based compounds known for their diverse biological activities. These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . The compound’s ability to act as a scaffold for synthesizing new drugs makes it a valuable asset in drug discovery and development.

Material Science

In material science, 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be utilized as a precursor for the synthesis of complex molecules. It serves as a building block for creating polymers or small molecules with specific electronic, optical, or mechanical properties. Its role in the preparation of solid hexacoordinate complexes by reaction with organotin compounds is an example of its application in the development of new materials .

Chemical Synthesis

This compound is instrumental in chemical synthesis as an intermediate. It can be used to create a variety of biologically active compounds, including inhibitors and pharmaceuticals. Its bromo and pyrazole groups make it a versatile reagent for constructing complex molecular architectures through various organic reactions .

Agriculture

In agriculture, derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid could be explored for their potential use as novel agrochemicals. Given the antimicrobial properties of related pyrazole compounds, they could serve as a basis for developing new pesticides or herbicides that target specific pests or weeds without harming beneficial organisms .

Biotechnology

The biotechnological applications of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid include its use as a chemical probe or a molecular marker. It could be employed in enzyme assays, diagnostic tests, or as a selective agent in microbial culture media. Its structural features may allow it to interact with biological macromolecules, aiding in the study of biochemical pathways .

Environmental Science

In environmental science, 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be used to study the degradation of organic compounds in the environment. Its potential to form various metabolites through biotic or abiotic processes can provide insights into the environmental fate of similar organic pollutants .

Safety and Hazards

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future research directions for 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid could involve exploring its potential applications in the development of new antimicrobial agents, given the antimicrobial activities observed for its derivatives . Further studies could also investigate its reactivity in various organic reactions .

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Compounds with similar structures have been suggested to disrupt the bacterial cell membrane .

Result of Action

Related compounds have been reported to exhibit bactericidal activity againstS. aureus and bacteriostatic activity against A. baumannii .

Eigenschaften

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-12-13(6-8)9-3-1-7(2-4-9)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAQQRWNTQPCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363647 | |

| Record name | 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

CAS RN |

926212-84-2 | |

| Record name | 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270629.png)

![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)

![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)

![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)